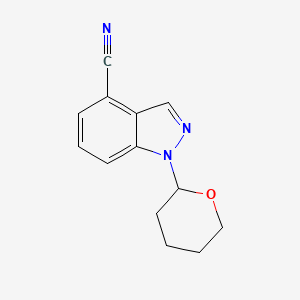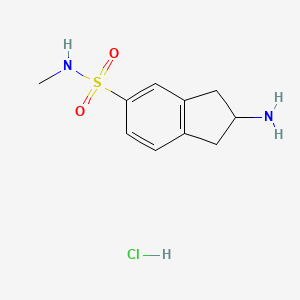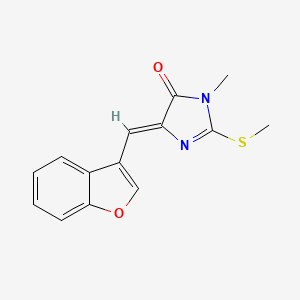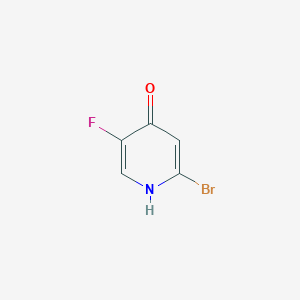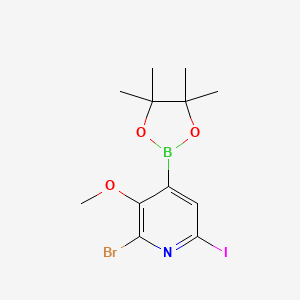
2-Bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
“2-Bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that serves as a pharmaceutical intermediate. It is often used in biomedicine research to develop treatments for oncological and neurological diseases . The compound has an empirical formula of C12H16BBrINO3 and a molecular weight of 439.88 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string representation of the molecule isCOc1c(Br)nc(I)cc1B2OC(C)(C)C(C)(C)O2 . This indicates the presence of a bromine and iodine atom, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a pyridine ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a complexity of 329 and a topological polar surface area of 40.6Ų . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 2 .Applications De Recherche Scientifique
Bifunctional Building Block for Combinatorial Chemistry
The compound is identified as a new unexpected bifunctional building block for combinatorial chemistry. Its structure, a pyridin-2-ylboron derivative, has been compared with its regioisomer, revealing differences in the orientation of the dioxaborolane ring with respect to the pyridine ring and in the bond angles of the BO2 group. These structural variations do not directly explain the observed differences in chemical reactivity but align with ab initio calculations showing different distributions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), correlating with the experimental reactivity differences (Sopková-de Oliveira Santos et al., 2003).
Isotope-labeled HSP90 Inhibitor Synthesis
The compound serves as a key intermediate in the synthesis of isotope-labeled HSP90 inhibitors. Specifically, it is part of the synthetic route for [(13) CD3 ]-TAK-459, an HSP90 inhibitor, showcasing its utility in the creation of labeled compounds for pharmaceutical research (Plesescu et al., 2014).
Advanced Material Synthesis and Characterization
It acts as a precursor in synthesizing advanced materials with potential applications in organic electronics and photovoltaics. The detailed synthesis and characterization of materials derived from this compound highlight its utility in the development of novel organic semiconductors with tailored electronic properties. Studies include the synthesis of boric acid ester intermediates, demonstrating the compound's versatility in material science applications (Huang et al., 2021).
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 - H318, indicating that it’s toxic if swallowed and causes serious eye damage . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, suggesting protective measures and actions to take in case of exposure .
Propriétés
IUPAC Name |
2-bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrINO3/c1-11(2)12(3,4)19-13(18-11)7-6-8(15)16-10(14)9(7)17-5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRCANFSJHSRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2OC)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1443501.png)
![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
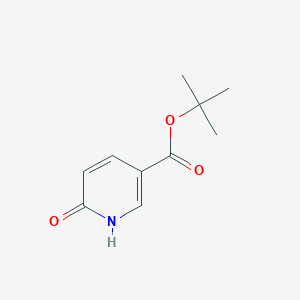
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
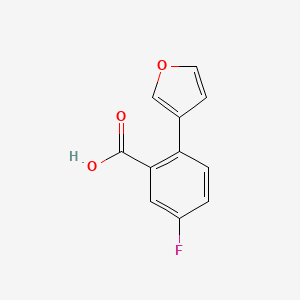
![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
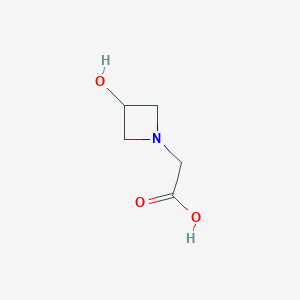
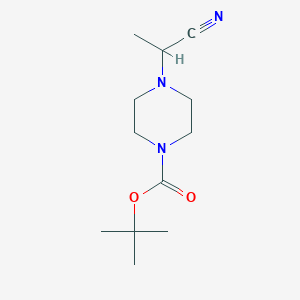
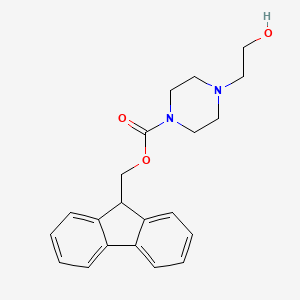
![4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one](/img/structure/B1443517.png)
